Desethyl Sacubitril-d4 is a stable isotopic labeled derivative of Desethyl Sacubitril, which is a metabolite of Sacubitril, a medication used in the treatment of heart failure. The compound is classified under pharmaceutical reference standards and is categorized as an impurity reference material. Its molecular formula is , with a molecular weight of approximately 383.44 g/mol . Desethyl Sacubitril-d4 serves as an important tool in pharmacokinetic studies, particularly in understanding the metabolism of Sacubitril and its therapeutic implications.
The synthesis of Desethyl Sacubitril-d4 involves several key steps, primarily focusing on the modification of precursor compounds to incorporate deuterium isotopes. The synthetic pathway typically begins with the reaction of specific amino acids and carboxylic acid derivatives under controlled conditions to yield the desired compound. A notable method includes the use of tert-butoxycarbonyl protection followed by coupling reactions to form amides, which are then processed to yield Desethyl Sacubitril derivatives .
The molecular structure of Desethyl Sacubitril-d4 can be represented using its SMILES notation: C[C@H](C[C@@H](Cc1ccc(cc1)c2ccccc2)NC(=O)CCC(=O)O)C(=O)O
. This structure highlights the presence of multiple functional groups including amine and carboxylic acid functionalities that are crucial for its biological activity.
Desethyl Sacubitril-d4 participates in various chemical reactions that are essential for its characterization and application in research. Key reactions include:
These reactions are vital for understanding the stability and reactivity of Desethyl Sacubitril-d4 in biological systems.
The reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure purity and structural integrity .
The mechanism of action for Desethyl Sacubitril-d4 primarily revolves around its role as a metabolite of Sacubitril. Sacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides, leading to increased levels of these peptides which promote vasodilation and diuresis. This mechanism underlies its therapeutic effects in heart failure management.
Desethyl Sacubitril-d4 exhibits several physical and chemical properties that are relevant for its use in research:
These properties are critical for ensuring reliable results in experimental applications.
Desethyl Sacubitril-d4 has significant applications in scientific research, particularly in pharmacology and drug development:
The compound's role as a stable isotope labeled standard enhances its utility in various analytical methods, providing insights into drug behavior within biological systems .
Desethyl Sacubitril-d4 features a biphenyl-pentanoic acid backbone with four deuterium atoms at the 2,2,3,3-positions of its propanoyl moiety. This design yields a +4 Da mass shift relative to the unlabeled metabolite while maintaining identical stereochemistry—(2R,4S)-configuration—critical for target engagement. The molecular weight is 387.46 g/mol, with deuterium incorporation exceeding 95% in pharmaceutical-grade material [1] [5] [9].
Table 1: Molecular Characteristics of Desethyl Sacubitril-d4
Property | Specification |
---|---|
Molecular Formula | C22H21D4NO5 |
Molecular Weight | 387.46 g/mol |
Deuterium Positions | 2,2,3,3 of propanoyl group |
Stereochemistry | (2R,4S) |
Purity (HPLC) | >95% |
CAS Number (Unlabeled) | 149709-44-4 |
The deuterium atoms occupy non-exchangeable carbon centers, ensuring metabolic stability during in vitro and in vivo applications. This structural integrity allows the compound to mimic native sacubitrilat’s physicochemical behavior—including solubility profiles and chromatographic retention—while providing distinct mass spectral signatures [5] [9].
As the deuterated analog of sacubitrilat (LBQ657), Desethyl Sacubitril-d4 functions as an internal standard in LC-MS/MS quantification of sacubitril/valsartan metabolites. Sacubitril (prodrug) undergoes enzymatic deethylation in vivo to yield active sacubitrilat, which inhibits neprilysin. The deuterated version co-elutes chromatographically with endogenous sacubitrilat but resolves mass spectrometrically at m/z 388.5→369.5 (vs. m/z 384.5→365.5 for unlabeled analyte), enabling compensation for matrix effects and extraction variability [2] [6].
Table 2: Analytical Utility vs. Unlabeled Sacubitrilat
Parameter | Desethyl Sacubitril-d4 | Unlabeled Sacubitrilat |
---|---|---|
Primary MS Transition | 388.5 → 369.5 | 384.5 → 365.5 |
Chromatographic Behavior | Co-elutes with native analyte | Reference peak |
Quantification Role | Internal Standard | Target Analyte |
Detection Limit | <0.5 ng/mL in plasma | <0.5 ng/mL |
This isotopologue has enabled pivotal pharmacokinetic discoveries—such as 48–90% increases in sacubitrilat exposure in hepatically impaired patients—guiding dose adjustments in special populations [5] [6].
Desethyl Sacubitril-d4’s unlabeled counterpart, sacubitrilat, exerts therapeutic effects via potent neprilysin (NEP) inhibition (IC50: 5 nM). NEP degrades vasoactive peptides including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. NEP inhibition elevates these peptides, triggering diuresis, vasodilation, and antifibrotic effects. Crucially, ANP—not BNP—is the primary effector, with studies showing 1.5-fold ANP increases post-sacubitril/valsartan administration [3] [8].
Table 3: Key Neprilysin Substrates and Physiological Effects
Substrate | Cardiovascular Effect | Change Post-NEP Inhibition |
---|---|---|
Atrial Natriuretic Peptide (ANP) | Sodium excretion, vasodilation | ↑ 1.5-fold |
Substance P | Vasodilation, endothelial function | ↑ 2.1-fold |
Angiotensin II | Vasoconstriction, fibrosis | ↓ 40% (via RAAS blockade) |
The deuterated analog facilitates mechanistic studies by tracking sacubitrilat’s distribution and its inhibition kinetics. Research using this tracer revealed NEP inhibition’s role in reducing ventricular arrhythmias—sudden death risk decreased by 22% in HFrEF patients receiving sacubitril/valsartan versus enalapril [3] [8].
Desethyl Sacubitril-d4 is integral to studying LCZ696 (sacubitril/valsartan), the first angiotensin receptor-neprilysin inhibitor (ARNI). Sacubitril is rapidly metabolized to sacubitrilat (Desethyl Sacubitril), while valsartan blocks angiotensin II receptors. The deuterated metabolite validates this prodrug activation in clinical matrices.
The PARADIGM-HF trial demonstrated LCZ696’s superiority over enalapril: 20% reduction in cardiovascular mortality and 21% fewer HF hospitalizations. Subsequent studies (e.g., PIONEER-HF) confirmed benefits even in acute HF, with Desethyl Sacubitril-d4 enabling precise therapeutic drug monitoring during these trials [3] [8].
Current guidelines position sacubitril/valsartan as a foundational HFrEF treatment within "quadruple therapy" (ARNI + beta-blockers + MRAs + SGLT2 inhibitors). Research using the deuterated standard supports optimal sequencing—initiating sacubitril/valsartan before other agents improves 6-month continuation rates by 34% [4] [8].
Table 4: Key Clinical Trials Involving Sacubitril/Valsartan
Trial | Population | Outcome vs. Comparator | Role of Deuterated Analytics |
---|---|---|---|
PARADIGM-HF | Chronic HFrEF | 20% ↓ CV death; 21% ↓ HF hospitalization | Quantified sacubitrilat exposure-response |
PIONEER-HF | Acute HF decompensation | 29% ↓ NT-proBNP; 46% ↓ rehospitalization | Defined pharmacokinetics in acute setting |
PROVIDE-HF | HFrEF (real-world) | 34% ↑ KCCQ score improvements | Monitored adherence and metabolite persistence |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: